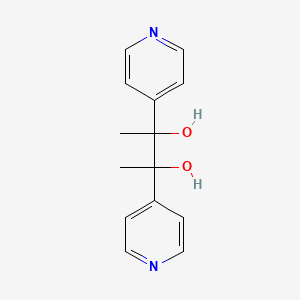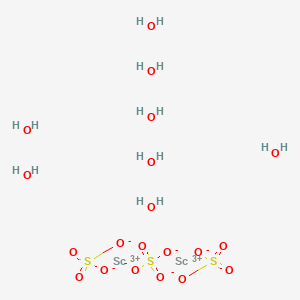
Scandium(III) Sulfate Octahydrate
Vue d'ensemble
Description
Scandium(III) Sulfate Octahydrate is a chemical compound with the formula Sc₂(SO₄)₃•8H₂O. It is a white, hygroscopic crystalline substance that is soluble in water. This compound is the scandium salt of sulfuric acid and is often used in various scientific and industrial applications due to its unique properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Scandium(III) Sulfate Octahydrate can be synthesized through the reaction of scandium oxide (Sc₂O₃) or scandium hydroxide (Sc(OH)₃) with sulfuric acid (H₂SO₄). The reaction typically involves dissolving scandium oxide or hydroxide in sulfuric acid, followed by crystallization to obtain the octahydrate form .
Industrial Production Methods
In industrial settings, scandium is often recovered as a by-product from the extraction of other metals such as aluminum, titanium, and rare earth elements. The scandium-containing residues are treated with sulfuric acid to produce scandium(III) sulfate, which is then crystallized to form the octahydrate .
Analyse Des Réactions Chimiques
Types of Reactions
Scandium(III) Sulfate Octahydrate undergoes various chemical reactions, including:
Oxidation and Reduction: Scandium(III) sulfate can participate in redox reactions, although scandium typically remains in the +3 oxidation state.
Substitution: It can undergo substitution reactions where the sulfate ions are replaced by other anions.
Common Reagents and Conditions
Oxidation: Involves oxidizing agents such as hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like sodium borohydride (NaBH₄) can be used.
Substitution: Reactions with other acids or salts can lead to the formation of different scandium compounds
Major Products Formed
Scandium Hydroxide: Formed when scandium sulfate reacts with water.
Scandium Oxide: Produced upon heating scandium sulfate in the presence of oxygen.
Applications De Recherche Scientifique
Scandium(III) Sulfate Octahydrate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other scandium compounds and as a catalyst in organic reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in cancer treatment due to its unique properties.
Industry: Utilized in the production of high-strength aluminum-scandium alloys, which are used in aerospace and sporting goods
Mécanisme D'action
The mechanism of action of Scandium(III) Sulfate Octahydrate involves its interaction with various molecular targets and pathways:
Hydration: In aqueous solutions, scandium ions are highly hydrated, forming complexes with water molecules.
Coordination Chemistry: Scandium ions can form stable complexes with various ligands, influencing their reactivity and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Yttrium(III) Sulfate Octahydrate: Similar in structure and properties, used in similar applications.
Lanthanum(III) Sulfate Octahydrate: Another rare earth sulfate with comparable uses.
Aluminum(III) Sulfate Octahydrate: Shares some chemical properties but differs in its industrial applications
Uniqueness
Scandium(III) Sulfate Octahydrate is unique due to its specific coordination chemistry and its role in enhancing the properties of aluminum alloys. Its rarity and the specific conditions required for its extraction and synthesis also contribute to its distinctiveness .
Propriétés
IUPAC Name |
scandium(3+);trisulfate;octahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3H2O4S.8H2O.2Sc/c3*1-5(2,3)4;;;;;;;;;;/h3*(H2,1,2,3,4);8*1H2;;/q;;;;;;;;;;;2*+3/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFPHDQBGRYWBM-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Sc+3].[Sc+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H16O20S3Sc2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50200770 | |
| Record name | Sulfuric acid, scandium(3+) salt (3:2), octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52788-54-2 | |
| Record name | Sulfuric acid, scandium(3+) salt (3:2), octahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052788542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfuric acid, scandium(3+) salt (3:2), octahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50200770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


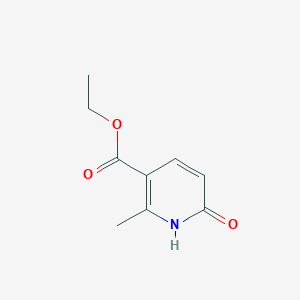
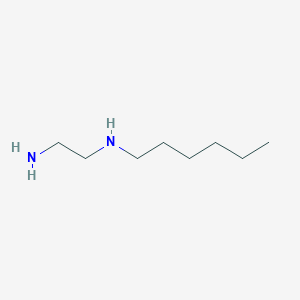

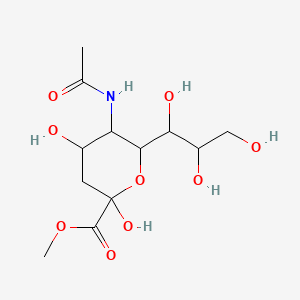
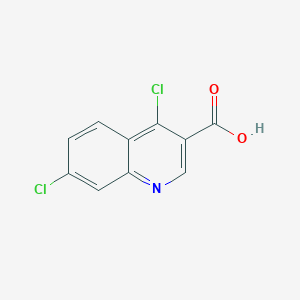

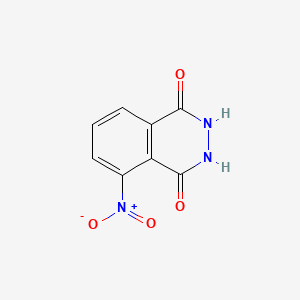
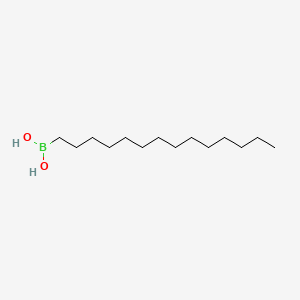
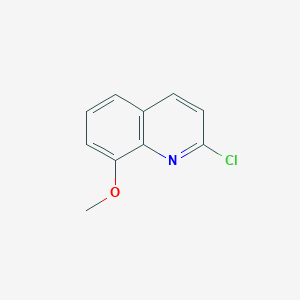
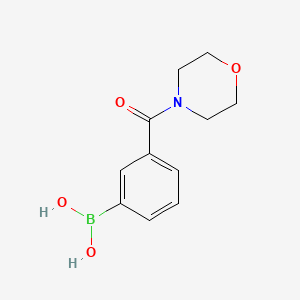
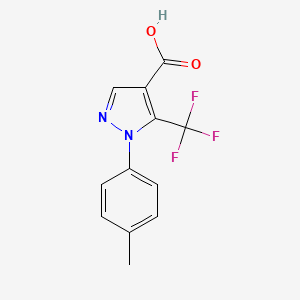

![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-propoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587714.png)
